N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonamide group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazole-pyridine scaffold and exhibits similar pharmacological properties.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory activity.
Uniqueness
N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for drug development.
Properties
Molecular Formula |
C14H13ClN4O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-13-16-17-14-8-7-12(9-19(13)14)22(20,21)18-11-5-3-10(15)4-6-11/h3-9,18H,2H2,1H3 |
InChI Key |
UAQPQLSIUBYIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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